molecular formula C12H6Cl3NO2 B12589165 Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- CAS No. 642982-66-9

Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]-

Cat. No.: B12589165
CAS No.: 642982-66-9
M. Wt: 302.5 g/mol
InChI Key: GKSMBQFMHJQRPJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzaldehyde moiety substituted with a 3,5,6-trichloro-2-pyridinyl group through an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- typically involves the reaction of 4-hydroxybenzaldehyde with 3,5,6-trichloro-2-pyridinol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The base, often potassium carbonate or sodium hydroxide, facilitates the formation of the ether linkage between the benzaldehyde and pyridinyl groups.

Industrial Production Methods

On an industrial scale, the production of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trichloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the trichloropyridinyl group in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 4-[(3,5,6-trichloro-2-pyridinyl)oxy]benzoic acid.

    Reduction: 4-[(3,5,6-trichloro-2-pyridinyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The trichloropyridinyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 2,3,6-trichloro-: Another trichlorinated benzaldehyde with different substitution patterns.

    Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-: A structurally related compound with an acetic acid moiety instead of a benzaldehyde group.

Uniqueness

Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

642982-66-9

Molecular Formula

C12H6Cl3NO2

Molecular Weight

302.5 g/mol

IUPAC Name

4-(3,5,6-trichloropyridin-2-yl)oxybenzaldehyde

InChI

InChI=1S/C12H6Cl3NO2/c13-9-5-10(14)12(16-11(9)15)18-8-3-1-7(6-17)2-4-8/h1-6H

InChI Key

GKSMBQFMHJQRPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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